2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide
Description
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is a heterocyclic compound that features a triazolo[1,5-a]pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O/c14-10-5-2-1-4-9(10)13(19)17-11-6-3-7-18-12(11)15-8-16-18/h1-8H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCZZROWQOTLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CN3C2=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Cyclization Reactions: The triazolo[1,5-a]pyridine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often using microwave irradiation to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include substituted triazolo[1,5-a]pyridine derivatives, which can exhibit various biological activities.
Scientific Research Applications
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiproliferative activities against cancer cells.
Biological Research: The compound is studied for its anti-inflammatory properties and its ability to inhibit specific enzymes and receptors.
Industrial Applications: Its unique structure makes it a valuable building block for the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes and receptors involved in various biological pathways. For example, it has been shown to inhibit JAK1 and JAK2, which are involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines: These compounds also feature the triazolo[1,5-a]pyridine ring system and are studied for their antiproliferative activities.
Uniqueness
2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various substitution and cyclization reactions makes it a versatile compound in synthetic chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
